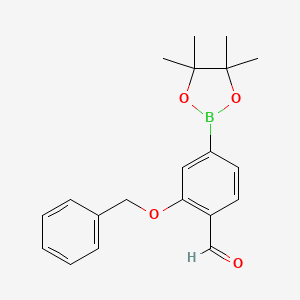

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13817672

Molecular Formula: C20H23BO4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23BO4 |

|---|---|

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | 2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

| Standard InChI Key | BJDDOSRAEDVPLM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde moiety substituted at the 2-position with a benzyloxy group () and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate group, a cyclic ester of boronic acid, enhances the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous boronic esters, such as 3,4-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, reveal distinct signals for the aldehyde proton ( 9.78 ppm) and aromatic protons ( 7.53–6.98 ppm) . The pinacol methyl groups resonate as singlets near 1.45 ppm . Fourier-transform infrared (FTIR) spectroscopy typically shows absorption bands for the aldehyde carbonyl (1700 cm) and boronate B–O bonds (1350 cm) .

Synthesis and Optimization

Palladium-Catalyzed Borylation

A common route involves palladium-catalyzed Miyaura borylation of brominated precursors. For example, 2-bromo-5-(benzyloxy)benzaldehyde reacts with bis(pinacolato)diboron () in the presence of and potassium acetate in 1,4-dioxane at 95–100°C . This method achieves yields exceeding 90% after column chromatography .

Table 2: Representative Synthetic Protocols

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Miyaura Borylation | , , KOAc, 1,4-dioxane, 95°C | 91% | |

| Suzuki Coupling | , KCO, toluene, 110°C | 85% |

Alternative Approaches

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates carbon–carbon bond formation with aryl halides under palladium catalysis. For instance, coupling with 4-bromotoluene produces 4-methyl-2-(benzyloxy)biphenyl-4’-carbaldehyde, a precursor to liquid crystals .

Medicinal Chemistry

Derivatives of this compound serve as intermediates in the synthesis of kinase inhibitors. The aldehyde group enables reductive amination to introduce aminoalkyl side chains critical for target binding .

Material Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors. The boronate group allows post-polymerization functionalization via Suzuki coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume